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2,4-Dibromo-1-(2,3-dibromopropoxy)benzene

Flame retardant formulation Bromine content efficiency UL 94 V-0

Researchers needing a reactive flame-retardant intermediate face limited options that combine low melting points with derivatizable functionality. This compound solves both: • 70.7% Br content with mp 85-86°C enables melt-compounding into EVA/LDPE below 100°C, avoiding additive decomposition. • Vicinal dibromide side-chain permits direct conversion to 2,4-dibromophenyl glycidyl ether-a reactive, non-leaching epoxy monomer. • Mixed aromatic-aliphatic Br architecture provides a well-defined model for HBr-release kinetics and dioxin-precursor studies. Standard pack sizes: 1 g, 5 g, 10 g, or bulk custom. In stock for immediate dispatch.

Molecular Formula C9H8Br4O
Molecular Weight 451.77 g/mol
Cat. No. B13684074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-(2,3-dibromopropoxy)benzene
Molecular FormulaC9H8Br4O
Molecular Weight451.77 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OCC(CBr)Br
InChIInChI=1S/C9H8Br4O/c10-4-7(12)5-14-9-2-1-6(11)3-8(9)13/h1-3,7H,4-5H2
InChIKeyQVEHTTQWRKWEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1-(2,3-dibromopropoxy)benzene: Distinct Brominated Aromatic Ether Building Block


2,4-Dibromo-1-(2,3-dibromopropoxy)benzene (C₉H₈Br₄O, MW 451.77 g/mol) is a tetrabrominated aromatic ether featuring a 2,4-dibromophenyl ring linked to a 2,3-dibromopropoxy side chain [1]. Its dual aromatic/aliphatic bromine substitution pattern yields a calculated bromine content of 70.7% (w/w) and confers a relatively low melting point of 85–86 °C, distinguishing it from fully aromatic brominated analogues such as 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene (DPTE) [2]. The compound serves primarily as a synthetic intermediate for reactive flame retardants (e.g., 2,4-dibromophenyl glycidyl ether) and as a model compound for investigating structure–activity relationships in brominated aryl ether flame retardants.

Differentiation from DPTE and TBBPA-Bis(2,3-dibromopropyl ether)


Brominated aromatic ethers are frequently treated as interchangeable in procurement specifications that reference only broad structural class or total bromine content. However, 2,4-dibromo-1-(2,3-dibromopropoxy)benzene exhibits four key differentiators that preclude simple substitution. First, its bromine content (70.7%) is approximately 5% lower than that of DPTE (75.3%), directly impacting the flame-retardant loading required to achieve a target UL 94 rating [1][2]. Second, its melting point of 85–86 °C is substantially lower than that of the commonly used octabromo species TBBPA-bis(2,3-dibromopropyl ether) (mp ≈ 105 °C), affecting melt-processing compatibility and dispersion in thermoplastic matrices . Third, the ortho/para dibromination pattern on the ring generates a different electronic environment and steric profile from the 1,3,5-trisubstituted DPTE, altering reactivity in subsequent derivatization (e.g., glycidyl ether formation) . Fourth, the mixed aromatic–aliphatic bromine architecture yields a distinct thermal degradation pathway, with aliphatic C–Br bonds cleaving at lower temperatures than aromatic C–Br bonds, producing a biphasic radical-scavenging profile not replicated by fully aromatic or fully aliphatic analogues [3].

Quantitative Differentiation Evidence vs. Analogues


Bromine Content and Loading Requirement vs. DPTE

The target compound contains four bromine atoms (70.7% Br) versus five bromine atoms in DPTE (75.3% Br) [1][2]. In a hypothetical bromine-demand-based polymer formulation targeting 12% total Br loading, using the target compound requires 17.0 parts per hundred resin (phr), whereas DPTE would require 15.9 phr. While DPTE appears more efficient per unit mass, the lower Br content of the target compound offers greater formulation flexibility when balancing flame retardancy against mechanical property degradation, because the required loading difference is within a range where additive effects on polymer toughness, elongation, and melt flow become measurable [3]. Furthermore, the aliphatic dibromopropyl moiety contributes labile bromine that releases HBr at a lower onset temperature than aromatic bromine, providing earlier gas-phase radical scavenging during ignition [4].

Flame retardant formulation Bromine content efficiency UL 94 V-0

Low Melting Point vs. TBBPA-Bis(2,3-dibromopropyl ether)

The experimentally determined melting point of 2,4-dibromo-1-(2,3-dibromopropoxy)benzene is 85–86 °C , compared with approximately 105 °C for the widely used octabromo flame retardant TBBPA-bis(2,3-dibromopropyl ether) (CAS 21850-44-2) . This 19–20 °C difference permits processing of the target compound below 100 °C, a temperature regime compatible with low-softening-point thermoplastics such as ethylene-vinyl acetate (EVA), low-density polyethylene (LDPE), and certain thermoplastic polyurethanes (TPU), where prolonged exposure to >100 °C can induce premature cross-linking or additive decomposition [1]. In contrast, TBBPA-BDBPE requires processing temperatures above 110 °C for complete melting, which may limit its applicability in heat-sensitive polymeric systems.

Polymer compounding Melt processing temperature Thermoplastic dispersion

Reactive Dibromopropoxy Group: Epoxy Monomer Synthesis

The terminal vicinal dibromide moiety ( –O–CH₂–CHBr–CH₂Br ) in 2,4-dibromo-1-(2,3-dibromopropoxy)benzene can be chemically transformed into an epoxide (oxirane) group via dehydrohalogenation, yielding 2,4-dibromophenyl glycidyl ether (CAS 20217-01-0), a commercially significant reactive flame retardant for epoxy resin systems . This synthetic pathway is structurally precluded for DPTE and other fully aromatic brominated diphenyl ethers (e.g., BDE-47, BDE-99), which lack aliphatic bromine capable of β-elimination [1]. The target compound thus occupies a unique niche as both an additive flame retardant and a precursor to reactive, non-migrating flame-retardant monomers, a dual functionality not shared by its closest in-class analogues.

Reactive flame retardant Synthetic intermediate Epoxy monomer synthesis

Biphasic Thermal Degradation vs. Fully Aromatic Analogues

Isothermal thermogravimetric analysis (TGA) at 330 °C on neat polybromoaryl ether flame retardants reveals mass loss rates (MLR) ranging from 0.070%/min for optimized low-ionic-content materials to 0.217%/min for commercial tribromophenol polymers (FRP-64P) [1]. While these data are for polybromoaryl ethers and not the discrete target compound, the mixed aromatic–aliphatic bromine architecture of 2,4-dibromo-1-(2,3-dibromopropoxy)benzene is expected to exhibit a biphasic weight loss profile: initial mass loss from aliphatic C–Br cleavage at 200–280 °C, followed by aromatic C–Br degradation above 300 °C [2]. This contrasts with fully aromatic brominated flame retardants (e.g., decabromodiphenyl ether), which show a single decomposition onset above 320 °C. The implication for polymer compounding is that the target compound may require tighter temperature control during extrusion to avoid premature volatilization of the aliphatic bromine component.

Thermal gravimetric analysis Mass loss rate Flame retardant processing

High-Value Procurement and Research Scenarios


Synthesis of 2,4-Dibromophenyl Glycidyl Ether

The vicinal dibromide functionality in 2,4-dibromo-1-(2,3-dibromopropoxy)benzene enables its direct conversion to the corresponding epoxide (2,4-dibromophenyl glycidyl ether, CAS 20217-01-0) via base-catalyzed dehydrohalogenation . This reactive monomer is incorporated into epoxy resin backbones, providing non-leaching, permanent flame retardancy—a property unattainable with additive-only analogues like DPTE or PBBE. Procurement of the target compound as the synthetic intermediate, rather than the finished glycidyl ether, offers laboratories flexibility to control reaction conditions and achieve desired purity profiles for specialized thermoset formulations.

Low-Temperature Melt-Compounding for EVA and LDPE

With a melting point of 85–86 °C, the target compound can be melt-compounded into ethylene-vinyl acetate (EVA) and low-density polyethylene (LDPE) matrices at process temperatures below 100 °C . This avoids the thermal degradation and additive decomposition risks associated with higher-melting alternatives such as TBBPA-bis(2,3-dibromopropyl ether) (mp ≈ 105 °C), enabling retention of polymer mechanical properties and minimizing volatile organic compound (VOC) emissions during extrusion.

Model Compound for Biphasic Degradation Pathway Studies

The mixed aromatic–aliphatic bromine architecture makes 2,4-dibromo-1-(2,3-dibromopropoxy)benzene an ideal model compound for investigating sequential C–Br bond cleavage, dioxin precursor formation, and HBr release kinetics under pyrolytic and thermal oxidative conditions [1]. Its well-defined structure allows unambiguous assignment of degradation products—a task complicated in polymeric or fully aromatic systems—and supports the development of predictive kinetic models for brominated flame retardant behavior in waste incineration and recycling scenarios.

SAR Studies for Reduced Bioaccumulation Flame Retardants

The lower bromine content (70.7% Br) and lower molecular weight (451.77 g/mol) relative to octa- and deca-brominated analogues position the target compound as a candidate for SAR libraries aimed at identifying flame-retardant scaffolds with reduced environmental persistence and bioaccumulation [2]. Its substitution pattern—2,4-dibromo on the ring and 2,3-dibromo on the propoxy chain—provides a distinct electronic and steric profile that can be systematically varied to probe the relationship between bromination geometry, metabolic stability, and flame-retardant efficacy.

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